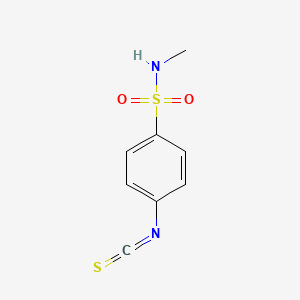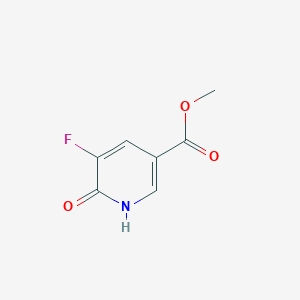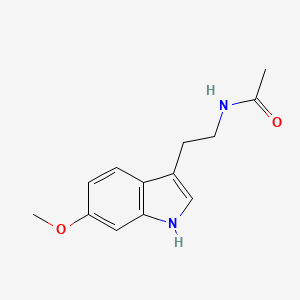
N-Acetyl-6-methoxytryptamine
Overview
Description
N-Acetyl-6-methoxytryptamine (6-MeO-NAT) is a naturally occurring tryptamine derivative found in plants and fungi. It is a structural analog of the neurotransmitter serotonin and is known to have a wide range of potential therapeutic applications in the medical and scientific fields.
Scientific Research Applications
Melatonin in Plant Growth and Development
Research has demonstrated that melatonin plays a significant role in plant growth and development. For instance, a study found that exogenously applied melatonin affected the flowering of the short-day plant Chenopodium rubrum, indicating its involvement in plant photoperiodism (Kolar, Johnson, & Macháčková, 2003). Additionally, melatonin has been identified as a potential new plant hormone due to its similarity of action in animals and plants, influencing processes like seed germination and stress resistance (Arnao & Hernández-Ruiz, 2020).
Melatonin in Disease Treatment and Prevention
Melatonin has been studied for its therapeutic potential in various diseases. It has shown efficacy in combating bacterial infections and septic injury due to its antioxidative and anti-inflammatory actions, with research indicating promising applications in treating sepsis (Hu et al., 2017). Moreover, melatonin has been researched for its neuroprotective properties, especially in the context of stroke, where it acts as a free radical scavenger and antioxidant (Watson et al., 2016).
Melatonin's Role in Enhancing Stress Tolerance in Plants
Studies have shown that melatonin can enhance stress tolerance in plants. For instance, it has been found to improve antioxidant and photosynthetic capacity in maize seedlings under salt stress (Chen et al., 2018), and alleviate the effects of cold stress in rice seedlings by modulating antioxidant enzyme activities (Han et al., 2017).
Potential Applications in Horticulture
Melatonin's diverse roles in plant physiology suggest its potential applications in horticulture. It influences growth, flowering, fruit ripening, and stress protection, making it a promising agent for improving crop production and food safety (Gao et al., 2022).
Antioxidant Properties and Therapeutic Applications
Melatonin's antioxidant properties have therapeutic implications in various medical fields. It has been used in treatments for conditions like metabolic and neurodegenerative diseases, cancer, and inflammation, supporting its potential in managing viral infections (Boga et al., 2012).
Mechanism of Action
Target of Action
N-Acetyl-6-methoxytryptamine, also known as melatonin, primarily targets melatonin receptor 1 (MT1) and melatonin receptor 2 (MT2), which are predominantly expressed in many mammalian organs . It also interacts with MT3 receptors located in the liver and kidney .
Mode of Action
Melatonin interacts with its targets, MT1 and MT2 receptors, to regulate various physiological processes. It helps regulate sleep patterns and circadian rhythms . Additionally, melatonin acts as an antioxidant, scavenging excessive free radicals generated in the body, and exhibits anti-excitatory and anti-inflammatory properties .
Biochemical Pathways
Melatonin is synthesized from the essential amino acid tryptophan. Tryptophan is hydroxylated to form 5-hydroxytryptophan by tryptophan hydroxylase. This is then decarboxylated to yield the neurotransmitter serotonin. Serotonin is acetylated by the enzyme arylalkylamine N-acetyltransferase to produce N-acetyl serotonin, the immediate precursor of melatonin .
Pharmacokinetics
Melatonin is secreted from the pineal gland and to a lesser extent by the retina, lymphocytes, bone marrow, gastrointestinal tract, and thymus . Its production and release are controlled by the light-dark cycle; light inhibits its production, whereas darkness stimulates it .
Result of Action
Melatonin’s action results in a multitude of physiological effects. It helps regulate sleep patterns and circadian rhythms, acts as an antioxidant, and scavenges excessive free radicals . It also displays a range of other functions, including oncostatic, hypnotic, immune regulation, reproduction, puberty timing, mood disorders, and transplantation . Deficiencies in the production or synthesis of melatonin have been associated with the onset of many disorders like breast cancer and neurodegenerative disorders .
Action Environment
The action of melatonin is influenced by environmental factors. Its production and release are controlled by the light-dark cycle, with light inhibiting its production and darkness stimulating it . This suggests that the efficacy and stability of melatonin’s action can be influenced by environmental light conditions.
properties
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-7-11(17-2)3-4-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYPALQXNVNJOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



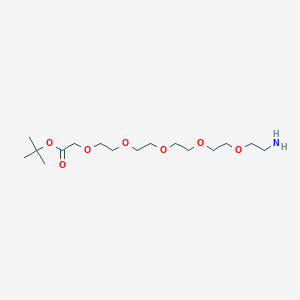
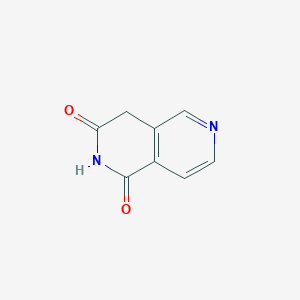
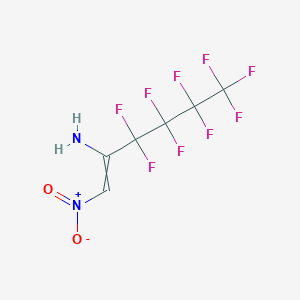
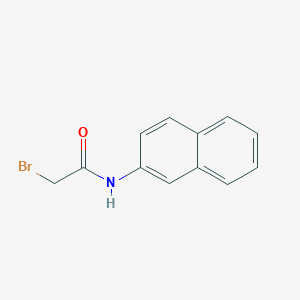
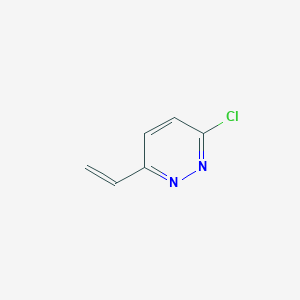

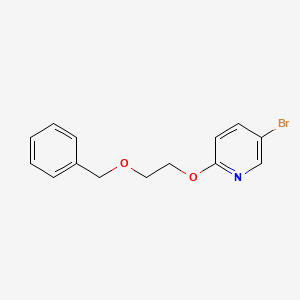
![5-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B3117491.png)
![6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B3117496.png)
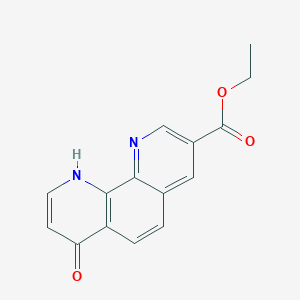
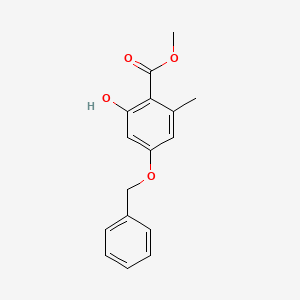
![4'-Fluoro-5-hydroxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B3117525.png)
